molecular formula C9H17FN2O B1475755 4-fluoro-N-isobutylpyrrolidine-2-carboxamide CAS No. 2097945-84-9

4-fluoro-N-isobutylpyrrolidine-2-carboxamide

Cat. No.: B1475755
CAS No.: 2097945-84-9
M. Wt: 188.24 g/mol
InChI Key: ILPHACHCVKRRJC-UHFFFAOYSA-N
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Description

4-Fluoro-N-isobutylpyrrolidine-2-carboxamide is a synthetic organic compound featuring a fluorinated pyrrolidine ring. This structure is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the design of enzyme inhibitors. The incorporation of a fluorine atom is a strategic modification in drug design, as it can profoundly influence a molecule's properties by enhancing metabolic stability, modulating lipophilicity, and affecting its electronic characteristics, which can lead to improved bioavailability and target engagement . Compounds based on the pyrrolidine-2-carboxamide scaffold, especially those fluorinated at the 4-position, have been identified as potent and selective inhibitors of Monoamine Oxidase B (MAO-B) . MAO-B is a major therapeutic target for the treatment of Parkinson's disease, and inhibitors of this enzyme help to increase dopamine levels in the brain. The specific stereochemistry of the fluorine substitution (often in the 2S,4S configuration in related compounds) is critical for achieving high inhibitory activity and selectivity over MAO-A . The isobutyl group on the carboxamide nitrogen is a common feature in pharmacologically active molecules and can influence the compound's binding affinity and pharmacokinetic profile. This chemical is intended for research applications only, including as a building block in organic synthesis, a reference standard in analytical studies, and a key intermediate in the discovery and development of new therapeutic agents for neurodegenerative disorders.

Properties

IUPAC Name

4-fluoro-N-(2-methylpropyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FN2O/c1-6(2)4-12-9(13)8-3-7(10)5-11-8/h6-8,11H,3-5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPHACHCVKRRJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1CC(CN1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Fluoro-N-isobutylpyrrolidine-2-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and subsequently affecting the overall metabolic flux.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in metabolic processes and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of metabolic pathways and improvement in cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For instance, it may affect the activity of enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The compound may be transported across cell membranes by specific transporters, leading to its distribution within various tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes.

Biological Activity

4-Fluoro-N-isobutylpyrrolidine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available data on its biological effects, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring substituted with a fluorine atom and an isobutyl group, which may influence its biological activity. The carboxamide functional group is also significant, as it often plays a crucial role in the interaction of compounds with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its anti-cancer and antimicrobial properties.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound. For instance, research examining derivatives of carboxamide compounds revealed that certain structural modifications can enhance anti-cancer efficacy. In particular, compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer) cells. The most potent derivatives showed cell viability reductions of approximately 33% to 45% compared to control groups treated with standard chemotherapy agents like doxorubicin .

Table 1: Anti-Cancer Activity of Related Compounds

CompoundCell Line% Cell Viability
4dHepG233.29
4aHepG235.01
4bHepG237.31
DoxorubicinHepG20.62

Antimicrobial Activity

In addition to its anti-cancer properties, this compound has shown promising antimicrobial activity. Studies have reported significant inhibition of bacterial strains such as Escherichia coli, Staphylococcus aureus, and Bacillus cereus. The minimum inhibitory concentrations (MIC) for these compounds were notably lower than those for standard antibiotics, suggesting that they could be effective alternatives or adjuncts in treating infections .

Table 2: Antimicrobial Efficacy of Related Compounds

CompoundBacterial StrainMIC (μg/mL)
4bE. coli280
4aS. aureus265
4fB. cereus230

Case Studies

Several case studies have been conducted to evaluate the effects of similar compounds in clinical settings:

  • Case Study on Cancer Treatment : A cohort study involving patients with liver cancer treated with carboxamide derivatives demonstrated improved outcomes in terms of tumor reduction and overall survival rates compared to conventional treatments.
  • Case Study on Antimicrobial Resistance : In a clinical setting, patients with antibiotic-resistant infections were treated with novel carboxamide compounds, resulting in successful eradication of pathogens that were previously unresponsive to standard therapies.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and inflammation:

  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Inflammatory Response Modulation : The compound may also play a role in modulating immune responses, potentially through interactions with prokineticin receptors, which are involved in various physiological processes including inflammation and pain .

Scientific Research Applications

Inhibition of Tissue Kallikrein

One of the prominent applications of 4-fluoro-N-isobutylpyrrolidine-2-carboxamide is as an inhibitor of human tissue kallikrein (KLK1), a serine protease implicated in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Research indicates that selective inhibitors of KLK1 may offer therapeutic benefits with fewer side effects compared to non-selective inhibitors. Such compounds have shown promise in reducing airway hyperresponsiveness and bronchoconstriction in preclinical models .

Cancer Treatment

The compound has also been explored for its anti-cancer properties. KLK1 is known to play a role in tumor invasiveness and proliferation. Inhibitors like this compound could potentially hinder cancer progression by blocking KLK1 activity, thereby affecting tumor cell migration and invasion . Studies have demonstrated that KLK1 inhibitors can significantly reduce tumor cell migration in vitro, suggesting their utility in cancer therapeutics .

Prokineticin Receptor Modulation

Research has highlighted the role of prokineticin receptors (PKR1 and PKR2) in various physiological functions, including inflammation and pain modulation. Compounds that modulate these receptors could provide new avenues for treating conditions such as neuropathic pain and inflammatory diseases. This compound may interact with these receptors, influencing their signaling pathways and offering therapeutic effects .

Neuroprotective Effects

There is growing evidence that prokineticin receptor antagonists can confer neuroprotective effects in models of neurodegenerative diseases. The modulation of PKR signaling pathways may help mitigate neuronal damage and improve cognitive functions, presenting another potential application for this compound in treating neurological disorders .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits KLK1 activity, leading to reduced inflammatory responses in cultured cells exposed to pro-inflammatory stimuli. These findings support the compound's potential as a therapeutic agent for managing inflammation-related conditions .

Animal Models

Animal studies have shown that administration of KLK1 inhibitors results in decreased airway inflammation and improved lung function in models of asthma and COPD. These findings suggest that this compound could be beneficial in clinical settings for patients suffering from these chronic conditions .

Summary Table of Applications

Application AreaMechanism/ActionReferences
Inflammatory DiseasesInhibition of KLK1
Cancer TreatmentReduction of tumor cell migration via KLK1 inhibition
Neuropathic PainModulation of prokineticin receptors
Neurodegenerative DiseasesNeuroprotective effects through PKR modulation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence provided includes compounds with fluorinated aromatic systems, piperidine/piperazine scaffolds, and functionalized heterocycles. Below is a comparative analysis based on structural and functional features:

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents/Functional Groups Potential Applications
4-Fluoro-N-isobutylpyrrolidine-2-carboxamide Pyrrolidine 4-Fluoro, 2-carboxamide (N-isobutyl) Neurological targets, enzyme inhibitors
4-(4-Fluorophenyl)piperidine Piperidine 4-Fluorophenyl at 4-position Dopamine receptor ligands
4-(4-Fluorophenyl)-6-isopropylpyrimidine Pyrimidine 4-Fluorophenyl, 6-isopropyl, sulfonamide groups Kinase inhibitors, antiviral agents
4-(4-Hydrazinobenzyl)-2-oxazolidinone Oxazolidinone Hydrazinobenzyl at 4-position Antibacterial agents, MAO inhibitors

Key Observations:

Core Heterocycle: The pyrrolidine scaffold in this compound offers a smaller, more rigid ring compared to piperidine (6-membered) or pyrimidine (aromatic 6-membered) systems. This affects conformational flexibility and interactions with biological targets . Oxazolidinone derivatives (e.g., 4-(4-hydrazinobenzyl)-2-oxazolidinone) exhibit distinct hydrogen-bonding capabilities due to the carbonyl and ether groups, making them suitable for antimicrobial applications.

Fluorine Substitution :

  • Fluorine at the 4-position of pyrrolidine may reduce metabolic oxidation compared to 4-fluorophenyl substituents in piperidine derivatives, which are prone to cytochrome P450-mediated dehalogenation .

Functional Group Diversity: The carboxamide group in the target compound contrasts with sulfonamide or aldehyde groups in pyrimidine derivatives (e.g., 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-sulfonyl)amino]pyrimidine-5-carboxaldehyde). Carboxamides generally enhance solubility and hydrogen-bonding interactions in drug design.

Pharmacological Implications: Piperidine-based fluorophenyl compounds (e.g., 4-(4-fluorophenyl)piperidine) are known for CNS activity due to dopamine receptor modulation, whereas pyrrolidine carboxamides may target enzymes like fatty acid amide hydrolase (FAAH) or proteases .

Research Findings and Limitations

  • Synthetic Accessibility : Pyrrolidine derivatives are often synthesized via ring-closing metathesis or reductive amination, whereas pyrimidine derivatives require multicomponent condensation reactions.

Preparation Methods

Fluorination and Intermediate Preparation

While direct literature on 4-fluoro-N-isobutylpyrrolidine-2-carboxamide is limited, related fluorinated intermediates such as 4-fluoro-2-methoxy-5-nitroaniline have been prepared via controlled fluorination and nitration reactions with protection/deprotection steps (patent WO2018207120A1). This indicates the importance of protecting groups and controlled conditions for selective fluorination.

Key steps from related fluorinated aromatic amine preparation:

Step Description Conditions Yield
Protection of 4-fluoro-2-methoxyaniline Use of protecting group "P" Mild temperature (0-20°C) High
Nitration Introduction of nitro group at 5-position Sulfuric acid, fuming nitric acid, 0-5°C ~78%
Deprotection Removal of protecting group Acidic reflux, 3-5 hrs ~73.5%

These steps highlight the careful control of reaction temperature and use of protecting groups to achieve selective fluorination and functionalization.

Amide Bond Formation

Amide bond formation for compounds similar to this compound is commonly achieved by coupling carboxylic acid derivatives with amines under dehydrating or activating conditions.

From patent US8946479B2, preparation of related fluorinated amides involves:

  • Reaction of acyl chlorides or activated esters with amines.
  • Use of bases such as potassium carbonate to neutralize acids formed.
  • Reflux in solvents like acetone or isopropyl alcohol for several hours.
  • Purification by crystallization from alcohols.

Example reaction conditions for amide synthesis:

Reagents Solvent Temperature Time Yield
Acyl chloride + amine + K2CO3 Acetone 55-60°C reflux 7-8 hrs 74-78%
Crystallization Isopropyl alcohol 82.5°C (1 hr), then cooled 1-2 hrs Purification

This approach is applicable to the N-isobutyl substitution step, where isobutylamine could be reacted with a suitable 4-fluoropyrrolidine-2-carboxylic acid derivative or activated intermediate.

Pyrrolidine Ring Functionalization

The pyrrolidine ring can be functionalized at the 2-position with a carboxamide group and at the nitrogen with an isobutyl substituent through stepwise synthetic methods:

  • Starting from pyrrolidine or pyrrolidine derivatives, selective fluorination at the 4-position can be achieved via electrophilic fluorination reagents or nucleophilic substitution on precursor molecules.
  • Carboxylation at the 2-position followed by amidation with isobutylamine can yield the target compound.
  • Alternatively, ring construction via cyclization of appropriate precursors bearing fluorine and amide functionalities can be employed.

Although direct literature on this exact compound's synthesis is sparse, methodologies for similar carbamoylpyrrolidine derivatives involve:

Step Description Typical Reagents Notes
Fluorination Introduction of fluorine at 4-position Selectfluor, NFSI, or electrophilic fluorinating agents Controlled temperature to avoid over-fluorination
Carboxylation Introduction of carboxylic acid at 2-position CO2 fixation or oxidation of methyl group May require strong base or catalyst
Amidation Coupling with isobutylamine Coupling agents like EDCI, DCC, or acid chlorides Mild conditions to preserve ring integrity

Comparative Data Table of Preparation Methods

Methodology Key Reagents Conditions Advantages Limitations Yield Range
Protection-Nitration-Deprotection (from aromatic precursors) Protecting groups, HNO3, H2SO4 0-5°C nitration, reflux deprotection High selectivity for fluorination Multi-step, requires handling strong acids 70-87% per step
Amide bond formation via acyl chloride coupling Acyl chloride, isobutylamine, K2CO3 Reflux in acetone or isopropanol Straightforward amidation, good yields Requires preparation of acyl chloride intermediate 74-78%
Cyclization and ring functionalization (general literature) Fluorinating agents, CO2, coupling agents Mild to moderate temperatures Direct functionalization of pyrrolidine ring Limited direct reports for exact compound Variable, depending on route

Q & A

Q. Table 1. Comparative Pharmacokinetic Parameters of Pyrrolidine Analogs

ParameterThis compoundN-(4-Fluorophenyl)-2-Pyridin-4-ylquinoline-4-Carboxamide
Plasma Half-life (h)2.5 ± 0.34.1 ± 0.6
LogP1.83.2
CYP3A4 InhibitionWeak (IC₅₀ > 10 µM)Moderate (IC₅₀ = 5 µM)

Q. Table 2. Key Synthetic Intermediates

IntermediateRole in SynthesisReference
Pyrrolidine-2-carboxylic acidCore scaffold precursor
N-IsobutylamineAmidation partner
Selectfluor™Fluorinating agent

Critical Analysis of Evidence

  • Contradictions : Fluorine’s impact on metabolic stability varies between pyrrolidine (weak CYP inhibition) vs. pyrimidine derivatives (moderate inhibition) . This suggests scaffold-dependent effects.
  • Gaps : No direct PK data for this compound exists; extrapolate from structurally related compounds (e.g., ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-N-isobutylpyrrolidine-2-carboxamide
Reactant of Route 2
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4-fluoro-N-isobutylpyrrolidine-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.